molecular formula C7H13ClO2S B13486638 (1-Isopropylcyclopropyl)methanesulfonyl chloride

(1-Isopropylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13486638
M. Wt: 196.70 g/mol
InChI Key: HPGJTORGBACLGZ-UHFFFAOYSA-N
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Description

(1-Isopropylcyclopropyl)methanesulfonyl chloride is an organosulfur compound that features a cyclopropyl group substituted with an isopropyl group and a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropylcyclopropyl)methanesulfonyl chloride can be achieved through several methods. One common approach involves the reaction of (1-Isopropylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve the large-scale chlorination of (1-Isopropylcyclopropyl)methanesulfonic acid using thionyl chloride or phosgene. These methods are efficient and can produce the compound in high yields, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropylcyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.

    Reduction Reactions: It can be reduced to (1-Isopropylcyclopropyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Triethylamine, pyridine

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed from reactions with amines

    Sulfonates: Formed from reactions with alcohols

    Sulfonothioates: Formed from reactions with thiols

    Alkenes: Formed from elimination reactions

Scientific Research Applications

(1-Isopropylcyclopropyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of various sulfonyl-containing compounds.

    Biology: Employed in the modification of biomolecules to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Isopropylcyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog without the cyclopropyl and isopropyl groups.

    Tosyl chloride: Contains a toluene sulfonyl group instead of a methanesulfonyl group.

    Trifluoromethanesulfonyl chloride: Features a trifluoromethyl group, making it more reactive.

Uniqueness

(1-Isopropylcyclopropyl)methanesulfonyl chloride is unique due to the presence of the cyclopropyl and isopropyl groups, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. These properties can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C7H13ClO2S

Molecular Weight

196.70 g/mol

IUPAC Name

(1-propan-2-ylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C7H13ClO2S/c1-6(2)7(3-4-7)5-11(8,9)10/h6H,3-5H2,1-2H3

InChI Key

HPGJTORGBACLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC1)CS(=O)(=O)Cl

Origin of Product

United States

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